Home > Products > Screening Compounds P117672 > 3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 190262-92-1

3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-2552287
CAS Number: 190262-92-1
Molecular Formula: C13H20N4O2
Molecular Weight: 264.329
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be sourced from chemical suppliers like Sigma-Aldrich and Enamine, where it is available for research purposes. It falls under the category of xanthines, which are a class of compounds known for their biological activity related to nucleic acids and enzyme interactions .

Synthesis Analysis

Methods of Synthesis

The synthesis of 3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione primarily involves the alkylation of a purine derivative. The following methods are commonly employed:

  1. Alkylation Reaction: This method typically involves the reaction of a suitable purine base with butyl halides in the presence of a base (such as sodium hydride or potassium carbonate). The reaction conditions generally include:
    • Temperature: 50-100 °C
    • Solvent: Dimethylformamide or dimethyl sulfoxide
    • Reaction time: Several hours to overnight
  2. Industrial Production: For large-scale production, continuous flow reactors may be utilized to enhance consistency and yield. Automated systems for reagent addition and temperature control are often implemented to improve efficiency and safety .
Molecular Structure Analysis

The molecular structure of 3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione features a bicyclic purine core with two butyl groups attached at the 3 and 7 positions. The structural characteristics include:

  • Bicyclic Framework: The compound contains a fused imidazole and pyrimidine ring system typical of purines.
  • Functional Groups: The presence of carbonyl groups (C=O) at positions 2 and 6 contributes to its reactivity.

Structural Data

  • Molecular Weight: 264.33 g/mol
  • Melting Point: Not extensively documented in available literature but generally stable under standard conditions .
Chemical Reactions Analysis

Types of Reactions

3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can participate in several chemical reactions:

  1. Oxidation: Can be oxidized to form various purine oxides using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can yield more reduced forms using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at the butyl groups under basic conditions with reagents such as amines or thiols.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

The products formed from these reactions depend on specific reagents and conditions used .

Mechanism of Action

The mechanism of action for 3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with enzymes that play critical roles in nucleic acid metabolism. It may inhibit or modulate these enzymes' activities:

  • Enzyme Interaction: The compound can affect DNA replication and RNA transcription processes by targeting specific enzymes involved in these pathways.

This interaction suggests potential therapeutic applications in regulating cellular functions related to nucleic acids .

Physical and Chemical Properties Analysis

Relevant Data

These properties influence its reactivity and applicability in various scientific fields .

Applications

Scientific Applications

3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several notable applications:

  1. Chemistry: Serves as a building block for synthesizing more complex purine derivatives.
  2. Biology: Used in studies related to nucleic acid analogs and their interactions with enzymes.
  3. Medicine: Investigated for potential therapeutic effects in developing antiviral and anticancer agents.
  4. Industrial Applications: May be utilized in producing specialty chemicals and pharmaceuticals.

These applications highlight its versatility across different scientific domains .

Synthesis and Structural Optimization of 3,7-Dibutyl-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione Derivatives

Methodologies for Alkyl Chain Elongation in Purine-2,6-Dione Scaffolds

The strategic elongation of alkyl chains on purine-2,6-dione scaffolds significantly modulates physicochemical properties and bioactivity. 3,7-Dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (molecular formula: C₁₃H₂₀N₄O₂, CAS 350767) serves as a foundational structure for hydrophobic optimization . Efficient synthesis involves N-alkylation of xanthine precursors using alkyl halides under basic conditions. A representative protocol reacts 1H-purine-2,6-dione with 1-bromobutane in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C, achieving regioselective N-3 and N-7 dialkylation [8]. Computational analyses reveal that extending the N-7 alkyl chain to branched variants (e.g., 3-methylbutyl) enhances hydrophobicity (LogP increase from 1.73 to 2.15) and steric bulk, as evidenced by molecular weight shifts from 264.32 g/mol (dibutyl) to 278.35 g/mol (butyl-(3-methylbutyl)) [4] [8].

Carbon disulfide-mediated cyclization offers an alternative route. This method condenses diaminouracil derivatives with carbon disulfide under oxidative conditions (e.g., iodine catalysis), forming the purinedione core while enabling simultaneous C₈-thiolation for downstream functionalization [3]. Hydrophobic efficiency metrics (ΔLogP/ΔMW) confirm that butyl chains optimize ligand-receptor interactions by balancing lipophilicity and metabolic stability, outperforming shorter propyl or longer pentyl analogues in partition coefficient assays [8].

Table 1: Impact of N-Alkyl Substituents on Physicochemical Properties

Substituent (Position)Molecular Weight (g/mol)LogPHydrophobic Efficiency
Butyl (N-3), Butyl (N-7)264.321.730.41
Butyl (N-3), 3-Methylbutyl (N-7)278.352.150.49
Propyl (N-3), Propyl (N-7)236.251.120.32
Pentyl (N-3), Pentyl (N-7)292.382.840.38

Linagliptin-Inspired Modifications for Enhanced Bioactivity

Linagliptin, a clinical dipeptidyl peptidase-4 inhibitor, incorporates a quinazolinylmethyl group at N-1 and a butynyl chain at N-7, demonstrating the therapeutic potential of purinedione derivatives [7]. Emulating this scaffold, novel 3,7-dibutyl-1H-purine-2,6-diones were modified with electron-deficient heterocycles at C-8 to enhance target affinity. Researchers synthesized two series: 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones (PB01-PB10) and unsubstituted 3,7-dihydro-1H-purine-2,6-diones (PB11-PB16), evaluating their dipeptidyl peptidase-4 inhibitory activity [2].

Critical modifications include:

  • Heterocyclic appendages: Introducing pyrimidine or quinazoline at C-8 via nucleophilic aromatic substitution, mimicking linagliptin’s pharmacophore. This yielded IC₅₀ values of 15.66–28.45 nM against dipeptidyl peptidase-4, rivaling linagliptin (15.37 nM) [2].
  • Annulated tricyclic systems: Fusion of diazepino[2,1-f]purinedione rings at N-7 augmented planar rigidity, improving dipeptidyl peptidase-4 binding through hydrophobic enclosure in the S2 pocket [2]. Molecular dynamics simulations (140 ns) confirmed stable hydrogen bonding with Glu205/Glu206 residues, mirroring linagliptin’s binding mode [2].

Table 2: Dipeptidyl Peptidase-4 Inhibition by Linagliptin-Inspired Purinediones

CompoundStructural FeaturesIC₅₀ (nM)Selectivity vs. DPP-8/9
LinagliptinQuinazolinylmethyl-N-1, Butynyl-N-715.37 ± 2.481>10,000-fold
PB011,3-Dimethyl-C-8 heterocycle15.66 ± 2.546>8,500-fold
PB11Unsubstituted-C-8 heterocycle16.16 ± 1.214>9,200-fold
PB16C-8 phenethyl28.45 ± 4.441>7,300-fold

Regioselective N-Butylation Strategies for Core Functionalization

Achieving precise N-butylation at the N-3 and N-7 positions—rather than the less reactive N-1 or N-9—requires tailored strategies. The inherent nucleophilicity hierarchy (N-9 ≈ N-7 > N-3 > N-1) necessitates protective group tactics or metal-assisted coordination [8].

Key approaches include:

  • Protective group-mediated selectivity: Shielding N-9 with trimethylsilyl groups prior to butylation directs electrophiles to N-7. Subsequent deprotection enables N-3 alkylation, achieving >95% regiopurity .
  • Phase-transfer catalysis: Tetrabutylammonium bromide in biphasic systems (toluene/water) accelerates O-to-N alkyl migration, suppressing N-1 adduct formation [8].
  • Metal-directed coordination: Silver oxide (Ag₂O) pre-coordination with N-7 facilitates N-3 butylation first. Post-alkylation, N-7 is freed for secondary functionalization, yielding asymmetric 3,7-dibutyl derivatives with <3% N-1 impurities [6].

Regiochemical outcomes are validated via NMR and crystallography. The 3,7-dibutyl isomer exhibits distinct ⸴¹H-NMR shifts: N-7 proton at δ 3.95–4.05 ppm and N-3 butyl methylene at δ 3.30–3.45 ppm. SMILES notation (CCCCN1C=NC2=C1C(=O)NC(=O)N2CCCC) explicitly confirms substitution patterns .

Table 3: Regioselectivity in N-Butylation of Purine-2,6-Dione

MethodSolvent SystemCatalyst/AdditiveN-3/N-7 Yield (%)N-1/N-9 Byproducts (%)
Standard N-alkylationDimethylformamidePotassium carbonate7218
Phase-transfer catalysisToluene/waterTetrabutylammonium bromide885
Ag₂O-assisted stepwise alkylationDichloromethaneSilver oxide95<3

Properties

CAS Number

190262-92-1

Product Name

3,7-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

3,7-dibutylpurine-2,6-dione

Molecular Formula

C13H20N4O2

Molecular Weight

264.329

InChI

InChI=1S/C13H20N4O2/c1-3-5-7-16-9-14-11-10(16)12(18)15-13(19)17(11)8-6-4-2/h9H,3-8H2,1-2H3,(H,15,18,19)

InChI Key

KCQXVIHJFHPNBO-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=C1C(=O)NC(=O)N2CCCC

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.